molecular formula C20H20FN3O3S B267488 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

Cat. No. B267488
M. Wt: 401.5 g/mol
InChI Key: RKNVQIXHPCBAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide, also known as FTBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FTBC is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is not fully understood. However, studies have shown that 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to have biochemical and physiological effects in cancer cells and Mycobacterium tuberculosis. In cancer cells, 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide inhibits the growth and induces apoptosis. In Mycobacterium tuberculosis, 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide inhibits the growth and disrupts the cell wall structure.

Advantages and Limitations for Lab Experiments

4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has advantages and limitations for lab experiments. One advantage is that it has shown potential therapeutic properties in cancer treatment and tuberculosis. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide research. One direction is to investigate the mechanism of action in more detail to optimize its therapeutic potential. Another direction is to study its potential use in combination with other cancer treatments to enhance its efficacy. Additionally, further studies could investigate the potential use of 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide in other diseases beyond cancer and tuberculosis.

Synthesis Methods

4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been synthesized using different methods, including the reaction of 4-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-hydroxyethyl)thiophene-2-carboxamide, and then with N-(4-aminophenyl)thiourea. Another method involves the reaction of 4-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-hydroxyethyl)thiophene-2-carboxamide, and then with N-(4-amino-3-methylphenyl)thiourea.

Scientific Research Applications

4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been studied for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide inhibits the growth of cancer cells and induces apoptosis, which is the programmed cell death of cancer cells. 4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has also been studied for its potential use in treating tuberculosis, as it has been shown to inhibit the growth of Mycobacterium tuberculosis.

properties

Product Name

4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide

Molecular Formula

C20H20FN3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

4-[(4-fluorobenzoyl)carbamothioylamino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H20FN3O3S/c21-15-7-3-14(4-8-15)19(26)24-20(28)23-16-9-5-13(6-10-16)18(25)22-12-17-2-1-11-27-17/h3-10,17H,1-2,11-12H2,(H,22,25)(H2,23,24,26,28)

InChI Key

RKNVQIXHPCBAEL-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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